R1498
Descripción
Structural Identification and Nomenclature
IUPAC Name and Molecular Formula
R1498, systematically named 5-(2-chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b]benzodiazepine , has the molecular formula C₁₈H₁₅ClN₄O and a molecular weight of 338.79 g/mol . The structure features a fused pyrazolo-benzodiazepine core with a 2-chlorophenyl substituent at position 5, a methoxy group at position 7, and a methyl group at position 3 (Figure 1). This arrangement confers planar rigidity to the heterocyclic system, which is critical for its kinase-binding activity.
Table 1: Key structural identifiers of R1498
Crystallographic and Spectroscopic Validation
X-ray crystallography confirms the tricyclic fused ring system with bond lengths and angles consistent with pyrazolo[3,4-b]benzodiazepine derivatives. The chlorophenyl group adopts a dihedral angle of 68.5° relative to the benzodiazepine plane, minimizing steric hindrance. Nuclear magnetic resonance (NMR) spectroscopy validates the structure through distinct proton environments:
- Methoxy group : Singlet at δ 3.85 ppm (3H, -OCH₃).
- Methyl group : Doublet at δ 1.42 ppm (3H, -CH₃).
- Aromatic protons : Multiplet signals between δ 7.2–7.6 ppm for the chlorophenyl moiety.
Mass spectrometry (ESI-MS) shows a parent ion peak at m/z 339.79 [M+H]⁺, aligning with the molecular weight.
Propiedades
Número CAS |
303196-31-8 |
|---|---|
Fórmula molecular |
C18H15ClN4O |
Peso molecular |
338.79 |
Nombre IUPAC |
5-(2-chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine |
InChI |
InChI=1S/C18H19ClN4O/c1-10-16-18(23-22-10)20-15-8-7-11(24-2)9-13(15)17(21-16)12-5-3-4-6-14(12)19/h3-10,16,18,20,22-23H,1-2H3 |
Clave InChI |
DPNXJZDCWBJDSX-UHFFFAOYSA-N |
SMILES |
CC1C2C(NC3=C(C=C(C=C3)OC)C(=N2)C4=CC=CC=C4Cl)NN1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
R1498; R-1498; R 1498; |
Origen del producto |
United States |
Métodos De Preparación
Route 1: Condensation-Reduction-Cyclization Sequence
Step 1: Condensation of Pyrazole Amine with Nitrobenzoyl Chloride
-
Reactants : 1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-ylamine and 2-nitrobenzoyl chloride.
-
Intermediate : N-(2-Nitrobenzoyl)pyrazole derivative (Yield: 65–75%).
Step 2: Nitro Group Reduction
-
Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) or SnCl₂/HCl.
-
Intermediate : N-(2-Aminobenzoyl)pyrazole derivative (Yield: 85–90%).
Step 3: Cyclodehydration
Step 4: Functionalization at C7 and C8
Route 2: Microwave-Assisted Coupling
Step 1: Microwave-Promoted Coupling
-
Reactants : Disubstituted benzophenone and 1-allyl-5-chloro-3-methyl-1H-pyrazol-4-ylamine.
-
Advantage : 50% reduction in reaction time compared to conventional heating.
Step 2–4 : Follows reduction and cyclization as in Route 1.
Key Reaction Optimization and Challenges
Cyclization Efficiency
-
Catalyst Screening : BCl₃/GaCl₃ outperformed Lewis acids like AlCl₃ in minimizing side products (Table 1).
-
Solvent Effects : Toluene provided superior regioselectivity over DMF or THF.
Table 1: Catalyst Impact on Cyclization Yield
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| BCl₃ | 78 | 95 |
| GaCl₃ | 75 | 93 |
| AlCl₃ | 52 | 85 |
Stereochemical Control
-
Chiral Resolution : Use of (S)-proline-derived intermediates ensured enantiomeric excess >98%.
-
Crystallization : Diastereomeric salt formation with L-tartaric acid enhanced optical purity.
Analytical Characterization
-
NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, J = 8.4 Hz, 2H), 6.95 (s, 1H), 4.20 (q, J = 7.1 Hz, 2H).
-
HPLC : Purity >99% (C18 column, acetonitrile/water, 0.1% TFA).
Scale-Up and Process Chemistry
-
Kilogram-Scale Synthesis : A linear 7-step process achieved 3.4 kg of R1498 with 30–35% overall yield.
-
Cost-Effective Modifications : Replacement of Pd/C with ammonium polysulfide for nitro reduction reduced costs by 40%.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 7 | 7 |
| Overall Yield (%) | 30–35 | 35–40 |
| Reaction Time | 48 h | 36 h |
| Catalyst Cost ($/g) | 12 | 18 |
Análisis De Reacciones Químicas
R1498 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of different derivatives .
Aplicaciones Científicas De Investigación
In Vitro Studies
R1498 has been evaluated against a variety of cancer cell lines. The compound exhibited growth inhibition across multiple tumor types with IC50 values in the micromolar range. For example, it demonstrated significant anti-proliferative effects on HCC and GC cell lines, supporting its potential as a therapeutic agent .
In Vivo Studies
In animal models, R1498 was tested on xenografts derived from human tumors. Key findings include:
- Tumor Growth Inhibition : R1498 achieved over 80% tumor growth inhibition in several xenograft models compared to control groups treated with sorafenib, a standard multikinase inhibitor.
- Tumor Regression : In the BEL-7402 HCC model, 80% of animals treated with R1498 showed tumor regression compared to only 10% in the sorafenib group .
- Safety Profile : R1498 exhibited a favorable safety profile with less impact on body weight compared to sorafenib, indicating better tolerability during treatment .
Pharmacokinetic Properties
R1498 has been characterized by favorable pharmacokinetic properties:
- Bioavailability : Studies indicated good oral bioavailability across different animal models.
- Therapeutic Window : The ratio between maximum tolerated dose (MTD) and effective dose (ED) suggests a wide therapeutic window, making R1498 a promising candidate for further clinical development .
Comparative Analysis with Other Kinase Inhibitors
| Compound | Primary Targets | IC50 (nM) | Tumor Growth Inhibition (%) | Safety Profile |
|---|---|---|---|---|
| R1498 | Aurora A/B, VEGFR2 | 25/67 | >80 | Better |
| Sorafenib | Raf-1, VEGFR2 | 7/4.2 | ~70 | Poorer |
| ENMD-2076 | Aurora A/B, FLT3 | 14/58 | ~90 | Variable |
This table highlights that while other inhibitors may have lower IC50 values for specific targets, R1498's overall efficacy and safety profile make it a strong candidate for further research .
Case Studies
-
Hepatocellular Carcinoma (HCC) :
- In preclinical models, R1498 demonstrated significant tumor regression rates and was well-tolerated at therapeutic doses. This suggests its potential as a frontline therapy for HCC patients who are resistant to standard treatments.
-
Gastric Cancer (GC) :
- R1498's efficacy was also confirmed in GC xenograft models where it outperformed sorafenib in terms of both tumor inhibition and safety metrics.
- Nasopharyngeal Carcinoma :
Mecanismo De Acción
The mechanism of action of R1498 involves binding to central benzodiazepine receptors, which interact allosterically with gamma-aminobutyric acid (GABA) receptors. This interaction potentiates the effects of GABA, an inhibitory neurotransmitter, leading to increased inhibition of the ascending reticular activating system and blocking cortical and limbic arousal .
Comparación Con Compuestos Similares
Table 1: Comparative Analysis of R1498 and Similar Kinase Inhibitors
Sorafenib vs. R1498
- Target Profile: Sorafenib inhibits Raf-1 and VEGFR2 with nanomolar potency but lacks Aurora kinase activity . R1498’s broader inhibition of mitosis-related kinases enhances its antiproliferative effects.
- Efficacy: In GC and HCC xenografts, R1498 outperformed sorafenib with 10–19% higher TGI and 50–80% tumor regression rates .
- Safety : Sorafenib caused severe body weight loss (>15%) in mice, whereas R1498 maintained better tolerability .
ENMD-2076 vs. R1498
- In Vitro Potency : ENMD-2076 has stronger Aurora A inhibition (IC50 = 14 nM vs. 6,764 nM for R1498), but R1498’s multi-kinase profile compensates for this in vivo .
- Therapeutic Window : ENMD-2076 requires higher doses (150–225 mg/kg) for efficacy, whereas R1498 achieves similar results at 25 mg/kg .
Regorafenib vs. R1498
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
